molecular formula C₉H₁₈N₄O B1144928 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 1216863-00-1

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B1144928
CAS No.: 1216863-00-1
M. Wt: 198.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: is a chemical compound with the molecular formula C₉H₁₈N₃O It is a derivative of piperidine, characterized by the presence of an azido group (-N₃) and a hydroxy group (-OH) attached to the piperidine ring

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under mild pressure.

    Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is used as an intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing heterocycles. It serves as a precursor for the synthesis of various functionalized piperidine derivatives .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of azido groups with biomolecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Lacks the azido group, making it less reactive in certain chemical transformations.

    4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    4-Hydroxy-TEMPO: A stable free radical used as a catalyst and chemical oxidant.

Uniqueness: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of both azido and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and other transformations makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1216863-00-1

Molecular Formula

C₉H₁₈N₄O

Molecular Weight

198.27

Synonyms

4-Azido-2,2,6,6-tetramethylpiperidin-1-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.